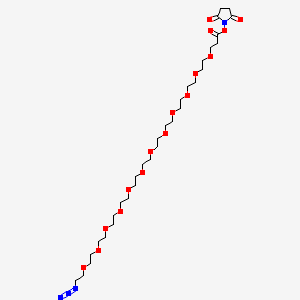
Azido-PEG12-NHS ester
Descripción general
Descripción
Azido-PEG12-NHS ester is a water-soluble crosslinker that contains an azide group and an N-hydroxysuccinimide ester group. The azide group can react with alkyne, bicyclo[6.1.0]non-4-yne, and dibenzocyclooctyne via click chemistry to yield a stable triazole linkage. The N-hydroxysuccinimide ester group can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Mecanismo De Acción
Target of Action
The primary target of Azido-PEG12-NHS ester are primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The NHS ester group on one end of the spacer readily reacts with these amines .
Mode of Action
This compound contains an azide function on one end of a single molecular weight dPEG® spacer and an NHS ester group on the other end . The azide group reacts with an alkyne in the well-known click chemistry reaction . This reaction proceeds by copper (I) or ruthenium catalysis or in a strain-catalyzed reaction with certain types of alkyne partners . The NHS ester group reacts with primary amines (-NH2) to form stable amide bonds .
Biochemical Pathways
The azide group of this compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is part of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) biochemical pathways .
Pharmacokinetics
The dPEG® spacer in this compound is hydrophilic and non-immunogenic, which improves the water solubility of the target molecule while reducing its immunogenicity and increasing its hydrodynamic volume . This property can enhance the bioavailability of the compound.
Result of Action
The result of the action of this compound is the formation of a stable triazole linkage between the azide group and an alkyne, BCN, or DBCO group . This linkage can be used to label primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and solvent. The compound is shipped and stored at ambient temperature , and it is soluble in DMSO, DCM, and DMF . These factors can influence the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
Azido-PEG12-NHS ester plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its NHS ester, which can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The nature of these interactions involves the formation of a stable triazole linkage via Click Chemistry .
Molecular Mechanism
The molecular mechanism of action of this compound involves its azide group reacting with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Azido-PEG12-NHS ester involves the reaction of polyethylene glycol with azide and N-hydroxysuccinimide ester groups. The reaction typically occurs in organic solvents such as dimethyl sulfoxide or dimethylformamide. The N-hydroxysuccinimide ester moiety readily hydrolyzes and becomes non-reactive; therefore, it is crucial to weigh and dissolve only a small amount of the reagent at a time and avoid preparing stock solutions for storage .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified and characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Análisis De Reacciones Químicas
Types of Reactions: Azido-PEG12-NHS ester undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkyne groups in the presence of copper (I) or ruthenium catalysts to form stable triazole linkages.
Substitution Reactions: The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions:
Click Chemistry: Copper (I) or ruthenium catalysts, alkyne-containing molecules, and aqueous or organic solvents.
Substitution Reactions: Primary amines, phosphate-buffered saline, and organic solvents such as dimethyl sulfoxide or dimethylformamide.
Major Products:
Click Chemistry: Triazole-linked compounds.
Substitution Reactions: Amide-linked compounds.
Aplicaciones Científicas De Investigación
Azido-PEG12-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinker in click chemistry reactions to create stable triazole linkages.
Biology: Utilized to label proteins and oligonucleotides with primary amines for various biological studies.
Medicine: Employed in the development of drug delivery systems and diagnostic tools.
Industry: Applied in the production of bio-instructive coatings for implantable vascular devices.
Comparación Con Compuestos Similares
Azido-PEG12-NHS ester is unique due to its combination of an azide group and an N-hydroxysuccinimide ester group, which allows it to participate in both click chemistry and substitution reactions. Similar compounds include:
Azido-PEG4-NHS ester: Contains a shorter polyethylene glycol spacer.
Azido-PEG8-NHS ester: Contains a medium-length polyethylene glycol spacer.
Azido-PEG24-NHS ester: Contains a longer polyethylene glycol spacer.
These similar compounds differ primarily in the length of the polyethylene glycol spacer, which can affect their solubility and reactivity.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H56N4O16/c32-34-33-4-6-40-8-10-42-12-14-44-16-18-46-20-22-48-24-26-50-28-27-49-25-23-47-21-19-45-17-15-43-13-11-41-9-7-39-5-3-31(38)51-35-29(36)1-2-30(35)37/h1-28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNJRDFOCXNHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H56N4O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1108750-59-9 | |
| Record name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-methyl-9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one](/img/structure/B3118266.png)
![8-chloro-6H-pyrido[2,3-d]pyridazin-5-one](/img/structure/B3118273.png)




![Tert-butyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B3118302.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B3118310.png)

